molecular formula C23H29ClN2O2 B5118445 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide

1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide

Katalognummer B5118445
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: KXBMQPHGEBSHNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide, also known as CPP-109, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of a naturally occurring compound called gamma-aminobutyric acid (GABA) and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions are discussed in

Wirkmechanismus

1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide works by inhibiting the enzyme called GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide increases the levels of GABA in the brain, which in turn reduces the craving for addictive substances and alleviates symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, which can help reduce the craving for addictive substances and alleviate symptoms of neurological disorders. It has also been shown to have a positive effect on cognitive function, memory, and learning.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its ability to increase the levels of GABA in the brain, its potential therapeutic applications in the treatment of addiction and other neurological disorders, and its positive effect on cognitive function, memory, and learning. The limitations of using 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its potential toxicity and the need for further research to determine its long-term safety and efficacy.

Zukünftige Richtungen

There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide, including:
1. Investigating its potential therapeutic applications in the treatment of other neurological disorders such as depression, anxiety, and epilepsy.
2. Conducting further research to determine its long-term safety and efficacy.
3. Developing new derivatives of 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide with improved pharmacokinetic and pharmacodynamic properties.
4. Investigating its potential use in combination with other drugs for the treatment of addiction and other neurological disorders.
5. Investigating its potential use in the prevention of addiction and the development of tolerance to addictive substances.
Conclusion:
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and other neurological disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to determine its long-term safety and efficacy and to develop new derivatives with improved pharmacokinetic and pharmacodynamic properties.

Synthesemethoden

1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide is synthesized by reacting 4-chlorophenol with benzyl bromide in the presence of potassium carbonate to yield 4-chlorophenylbenzyl ether. The resulting compound is then treated with N,N-diethyl-piperidine-3-carboxylic acid chloride to yield 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide.

Wissenschaftliche Forschungsanwendungen

1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated as a potential treatment for other neurological disorders such as depression, anxiety, and epilepsy. 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide works by inhibiting the enzyme responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. This results in an increase in GABA levels, which can help reduce the craving for addictive substances and alleviate symptoms of neurological disorders.

Eigenschaften

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O2/c1-3-26(4-2)23(27)19-8-6-14-25(17-19)16-18-7-5-9-22(15-18)28-21-12-10-20(24)11-13-21/h5,7,9-13,15,19H,3-4,6,8,14,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBMQPHGEBSHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.